Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate
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Overview
Description
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of dimethyl malonate with but-1-en-1-ol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester carbonyl carbon acts as an electrophilic center, attracting nucleophiles to form new bonds. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with two ester groups and no hydroxyl group.
Methyl butanoate: An ester with a similar carbon chain but lacking the hydroxyl group.
Ethyl acetoacetate: Contains both ester and ketone functional groups.
Uniqueness
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate is unique due to the presence of both ester and hydroxyl functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other applications .
Properties
CAS No. |
90161-09-4 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 2-but-1-enyl-2-hydroxypropanedioate |
InChI |
InChI=1S/C9H14O5/c1-4-5-6-9(12,7(10)13-2)8(11)14-3/h5-6,12H,4H2,1-3H3 |
InChI Key |
FARMKBVAODTLDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
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